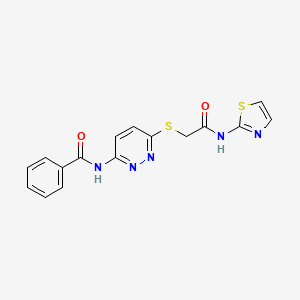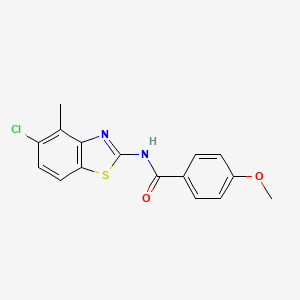![molecular formula C13H10ClF3N2 B2838626 (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine CAS No. 2247105-51-5](/img/structure/B2838626.png)
(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine” is a chemical compound with the CAS Number: 2247105-51-5. It has a molecular weight of 286.68 and is described as a powder . The IUPAC name for this compound is (3-chlorophenyl) (6- (trifluoromethyl)pyridin-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClF3N2/c14-10-3-1-2-8 (6-10)12 (18)9-4-5-11 (19-7-9)13 (15,16)17/h1-7,12H,18H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents
Research has demonstrated the potential of Schiff bases derived from 3-aminomethyl pyridine, which includes compounds structurally related to (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine, as anticonvulsant agents. These compounds have shown significant protection against seizures in various models, indicating their potential in developing new treatments for epilepsy (Pandey & Srivastava, 2011).
Electro-Optic Materials
The synthesis of heterocycle-based derivatives of (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine has been explored for applications in electro-optic materials. These materials have shown promising properties for use in nonlinear optical/electro-optic applications, demonstrating the compound's potential in advanced photonic devices (Facchetti et al., 2003).
Catalytic Applications
Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, which are structurally similar to the compound , have been synthesized and evaluated for their catalytic applications. These compounds have shown good activity and selectivity in catalytic processes, highlighting the compound's utility in facilitating chemical transformations (Roffe et al., 2016).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes involving (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine derivatives have been investigated for their photocytotoxic properties. These complexes have shown significant potential in inducing cell death in cancer cells upon exposure to light, offering a promising approach to targeted cancer therapy (Basu et al., 2014).
Luminescent Materials
Compounds derived from (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine have been explored as thiol-reactive luminophores for fluorescence microscopy, particularly for targeting and imaging mitochondria. This application underscores the compound's role in bioimaging and molecular diagnostics (Amoroso et al., 2008).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c14-10-3-1-2-8(6-10)12(18)9-4-5-11(19-7-9)13(15,16)17/h1-7,12H,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAGTHXZZRPVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CN=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


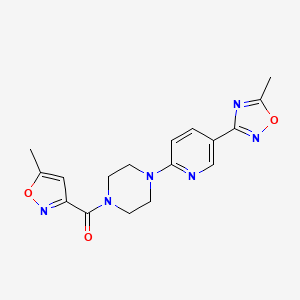
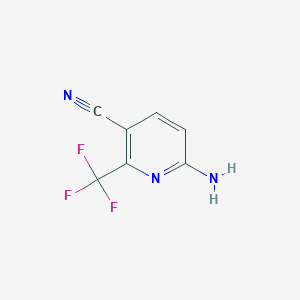
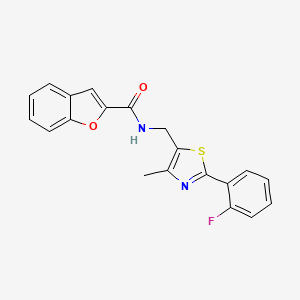
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)
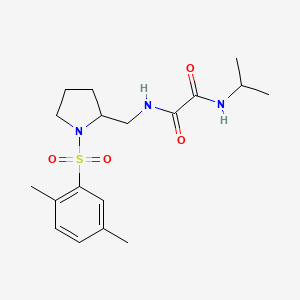
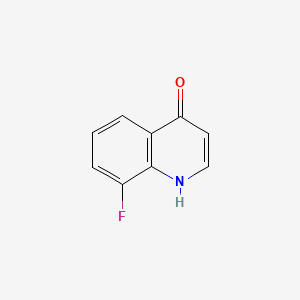
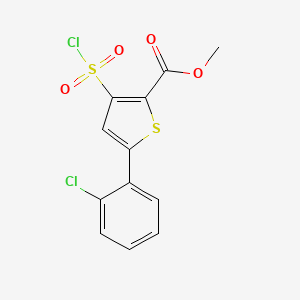
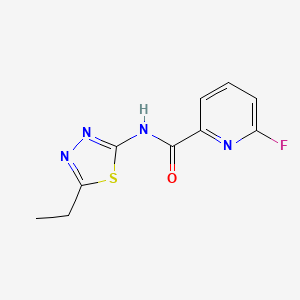
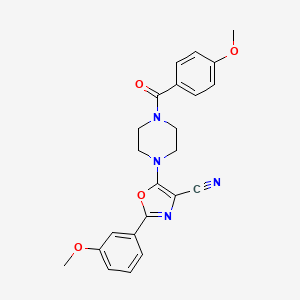
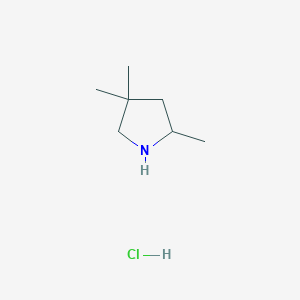
![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)
